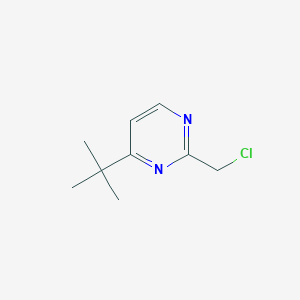

4-Tert-butyl-2-(chloromethyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

859162-68-8 |

|---|---|

Molecular Formula |

C9H13ClN2 |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-tert-butyl-2-(chloromethyl)pyrimidine |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,6H2,1-3H3 |

InChI Key |

JGEOXTGHDDVJQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 2 Chloromethyl Pyrimidine and Its Structural Analogues

Precursor Synthesis and Intermediate Chemistry in Pyrimidine (B1678525) Ring Formation

The assembly of the pyrimidine core often proceeds through the cyclization of acyclic precursors that contain the necessary fragments. The nature of these precursors is critical for defining the substitution pattern of the final heterocyclic ring.

Synthesis of β-Alkoxy-β-ketoenamides as Key Intermediates

A highly versatile class of precursors for polysubstituted pyrimidines are β-alkoxy-β-ketoenamides. These compounds contain a unique combination of functional groups that can be manipulated to form various heterocyclic systems. A powerful method for their synthesis is the LANCA three-component reaction, which involves the reaction of lithiated alkoxyallenes (LA), nitriles (N), and carboxylic acids (CA). nih.govrsc.orgmdpi.com This reaction is notable for its broad scope, accommodating a wide variety of nitriles and carboxylic acids, which allows for the introduction of diverse substituents into the final product. rsc.orgmdpi.com

The alkoxy group, introduced via the allene (B1206475) component, is also variable, enabling its subsequent removal under different conditions. rsc.orgmdpi.com For instance, a 2-(trimethylsilyl)ethoxy group can be used, which is labile to acid. mdpi.com The general mechanism of the LANCA reaction provides access to these highly functionalized intermediates in good to excellent yields. rsc.org

Table 1: Examples of β-Alkoxy-β-ketoenamides Synthesized via the LANCA Reaction A representative table based on findings for LANCA reaction products.

| Alkoxyallene Component | Nitrile Component (R¹CN) | Carboxylic Acid Component (R²COOH) | Resulting β-Alkoxy-β-ketoenamide Structure |

|---|---|---|---|

| Lithiated Methoxyallene | Acetonitrile | Benzoic Acid | N-(1-benzoylvinyl)-acetamide |

| Lithiated Ethoxyallene | Pivalonitrile | Acetic Acid | N-(1-pivaloylvinyl)-acetamide |

| Lithiated 1-(2-trimethylsilylethoxy)allene | Benzonitrile | Crotonic Acid | N-(1-benzoyl-2-propenyl)-2-(trimethylsilyl)ethoxycarboxamide |

Cyclocondensation Reactions with Hydroxylamine (B1172632) Hydrochloride for Pyrimidine N-Oxide Architectures

The β-alkoxy-β-ketoenamides synthesized via the LANCA process are ideal precursors for cyclocondensation reactions. nih.gov Specifically, their reaction with hydroxylamine hydrochloride proceeds smoothly under mild conditions to afford pyrimidine N-oxides in good yields and with high regioselectivity. nih.govrsc.org The N-oxide functionality is a versatile handle for further synthetic transformations. It activates the pyrimidine ring, facilitating substitutions at the C2 and C4 positions, and can be readily removed through deoxygenation if desired. organic-chemistry.org The formation of the pyrimidine N-oxide ring system from β-alkoxy-β-ketoenamides provides a reliable and flexible route to a large library of substituted pyrimidines. nih.gov

Direct and Indirect Synthetic Pathways to 4-Tert-butyl-2-(chloromethyl)pyrimidine

Achieving the specific substitution pattern of this compound requires a multi-step approach, beginning with the construction of the core ring structure followed by the introduction of the reactive chloromethyl group.

Adaptations of the LANCA Three-Component Reaction-Cyclocondensation Sequence

The LANCA three-component reaction is well-suited for synthesizing the precursor to this compound. nih.govrsc.org To install the required 4-tert-butyl group, pivalonitrile ((CH₃)₃CCN) would be selected as the nitrile component in the LANCA reaction. The 2-methyl group (the precursor to the chloromethyl group) can be introduced by using acetic acid as the carboxylic acid component. The resulting β-alkoxy-β-ketoenamide can then undergo cyclocondensation.

Condensation of the appropriate β-ketoenamide with an ammonium (B1175870) salt, such as ammonium acetate (B1210297), can directly yield the corresponding pyrimidine. researchgate.net This approach would lead to 4-tert-butyl-2-methylpyrimidine, the immediate precursor for the subsequent halogenation step.

Post-Cyclization Halogenation Strategies for Chloromethyl Introduction

Once the 4-tert-butyl-2-methylpyrimidine core is assembled, the final step is the selective chlorination of the methyl group at the C2 position.

One established method for the side-chain chlorination of alkyl-substituted heterocycles like methylpyridines, which are analogous to methylpyrimidines, involves radical chlorination. google.com This can be achieved using chlorine gas in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or through photochemical methods. google.com Careful control of the reaction conditions is necessary to prevent over-chlorination to dichloromethyl or trichloromethyl species and to avoid chlorination of the pyrimidine ring itself.

An alternative strategy involves the chemistry of pyrimidine N-oxides. The precursor, 4-tert-butyl-2-methylpyrimidine, can be oxidized to the corresponding N-oxide. Pyridine (B92270) N-oxides are known to undergo rearrangement reactions, such as the Boekelheide rearrangement, which can be adapted for functionalization. nih.gov For instance, treatment of a 2-methylpyridine (B31789) N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can lead to the formation of a 2-(chloromethyl)pyridine. This reactivity can be extended to the pyrimidine N-oxide series.

Furthermore, methods for the synthesis of 2-(trichloromethyl)pyrimidines are documented, which involve an acylation/cyclization-chlorination process. thieme.deresearchgate.net While this yields a trichloromethyl group, selective reduction could potentially provide the desired chloromethyl derivative, representing another indirect pathway.

Table 2: Representative Reagents for Post-Cyclization Halogenation A summary of potential reagents for the conversion of a methyl group to a chloromethyl group on a heterocyclic core.

| Precursor | Reagent(s) | Transformation | Reference Principle |

|---|---|---|---|

| 2-Methyl-heterocycle | Cl₂, Radical Initiator (e.g., AIBN) | Direct Side-Chain Chlorination | Radical chlorination of methylpyridines. google.com |

| 2-Methyl-heterocycle N-oxide | POCl₃ or SO₂Cl₂ | Rearrangement/Chlorination | Functionalization of N-oxides. semanticscholar.org |

| 2-(Trichloromethyl)-heterocycle | Selective Reducing Agent | Partial Dehalogenation | Synthesis of chloro-methylpyrimidines from trichloromethyl precursors. thieme.deresearchgate.net |

Enantioselective Synthesis and Stereochemical Control in Pyrimidine Derivative Preparation

While this compound itself is achiral, the synthesis of its structural analogues often requires precise control over stereochemistry. The development of enantioselective methods for preparing chiral pyrimidine derivatives is an active area of research. nih.govrsc.orgresearchgate.net

One powerful strategy is the use of transition metal catalysis. For example, a rhodium-catalyzed asymmetric allylation of pyrimidines with allylic carbonates has been shown to produce chiral N-allylpyrimidine analogues with high yields and excellent enantioselectivity (up to 99% ee). nih.gov This method provides a direct route to branched pyrimidine acyclic nucleosides.

Another approach involves asymmetric cyclopropanation. The reaction of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, catalyzed by a chiral catalyst, can deliver chiral pyrimidine-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. rsc.org These cyclopropane (B1198618) derivatives can serve as versatile intermediates for more complex chiral molecules. rsc.org

Furthermore, chiral building blocks can be incorporated during the pyrimidine synthesis. The use of amino acid-derived carboxamides in condensation reactions can lead to the formation of chiral pyrimidine derivatives, transferring the stereochemistry from the starting material to the final product. mdpi.com These methods highlight the sophisticated strategies available for exerting stereochemical control in the synthesis of complex pyrimidine-based molecules, which is essential for the preparation of structurally diverse and biologically active analogues. google.comagropages.comchemicalbook.com

Methodological Advancements and Optimization Strategies for this compound Synthesis

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A common strategy involves the initial formation of a substituted pyrimidine ring, followed by the introduction of the chloro substituents at the desired positions. Optimization of this process involves the careful selection of reagents and reaction conditions to maximize yield and purity.

A plausible and efficient synthetic route commences with the construction of a pyrimidine ring bearing the necessary tert-butyl and methyl groups. This is often achieved through the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) can be accomplished by reacting dimethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) google.com. This foundational reaction sets the stage for subsequent functional group transformations.

Following the formation of the pyrimidine core, the next critical step is the chlorination of the hydroxyl groups. A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃) google.comresearchgate.netpatsnap.com. The reaction is typically carried out by heating the hydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine which can act as a catalyst and acid scavenger google.com. Optimization of this step can involve modulating the amount of POCl₃ and the choice of the amine base to improve yields and minimize side reactions google.com. For instance, using a reduced amount of phosphorus oxychloride in the absence of organic solvents has been reported as a more efficient and environmentally friendly approach for the chlorination of hydroxypyrimidines google.com.

The final key transformation is the chlorination of the methyl group at the 2-position of the pyrimidine ring to afford the desired chloromethyl group. A common and effective method for the side-chain chlorination of activated methyl groups on heterocyclic rings is the use of N-chlorosuccinimide (NCS) organic-chemistry.orgresearchgate.netresearchgate.netbeilstein-journals.org. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and is carried out in a non-polar solvent like carbon tetrachloride or benzene. The selectivity of this chlorination is a crucial aspect, and optimization often involves controlling the reaction temperature and the stoichiometry of NCS to favor the formation of the monochlorinated product over dichlorinated or trichlorinated byproducts.

An alternative approach could involve the synthesis of a 2-(hydroxymethyl)pyrimidine precursor, which is then converted to the corresponding chloride. This two-step process, while longer, can sometimes offer better control over the final product. The chlorination of the primary alcohol can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride.

Recent advancements in synthetic methodologies have also explored one-pot procedures and the use of alternative chlorinating agents to enhance efficiency and safety. For example, the use of phosgene (B1210022) in the presence of catalytic amounts of quaternary ammonium or phosphonium (B103445) salts has been described for the chlorination of hydroxypyrimidines researchgate.net. While effective, the high toxicity of phosgene necessitates specialized handling procedures.

The synthesis of structural analogues, such as 4-tert-butyl-2,6-dichloropyrimidine, can also be achieved through similar strategies. For instance, a patent describes the synthesis of 4-tert-butyl-2,6-dichloropyridine, a pyridine analogue, from 4-tert-butylpyridine (B128874) through oxidation to the N-oxide followed by treatment with phosphorus oxychloride google.com. This highlights the versatility of these chlorination methods for creating a variety of substituted heterocyclic compounds.

The table below summarizes the key transformations and reagents commonly employed in the synthesis of this compound and its precursors, based on analogous reactions reported in the literature.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

| Pyrimidine Ring Formation | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide in methanol, 18-25°C | 4,6-Dihydroxy-2-methylpyrimidine | google.com |

| Chlorination of Hydroxyl Groups | 4,6-Dihydroxy-2-methylpyrimidine | Phosphorus oxychloride (POCl₃), heat | 4,6-Dichloro-2-methylpyrimidine | google.compatsnap.com |

| Side-Chain Chlorination | 2-Methylpyrimidine (B1581581) derivative | N-Chlorosuccinimide (NCS), radical initiator (e.g., AIBN or BPO), non-polar solvent | 2-(Chloromethyl)pyrimidine (B1313406) derivative | organic-chemistry.orgresearchgate.netresearchgate.netbeilstein-journals.org |

| Alternative Chlorination of Hydroxyls | Hydroxypyrimidine | Phosgene, Quaternary ammonium/phosphonium salt catalyst | Chloropyrimidine | researchgate.net |

Table 1: Key Synthetic Transformations

Purity of starting materials: Ensuring high purity of the initial reactants is crucial for clean reactions and high yields.

Reaction temperature and time: Precise control over temperature and reaction duration is essential, particularly during the chlorination steps, to prevent the formation of over-chlorinated byproducts.

Stoichiometry of reagents: The molar ratios of the reactants, especially the chlorinating agents, must be carefully controlled to achieve the desired degree of chlorination.

Work-up and purification: Efficient extraction and purification techniques, such as column chromatography or recrystallization, are necessary to isolate the final product in high purity.

By systematically applying these principles and drawing on the established methodologies for pyrimidine synthesis and chlorination, this compound and its structural analogues can be prepared in a controlled and efficient manner.

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 2 Chloromethyl Pyrimidine

Reactivity Profile of the Chloromethyl Moiety

The 2-(chloromethyl) group is the most reactive site on the molecule for nucleophilic attack. Analogous to a benzyl (B1604629) chloride, the chlorine atom is readily displaced by a wide range of nucleophiles, making it a valuable handle for introducing diverse functional groups onto the pyrimidine (B1678525) scaffold.

Nucleophilic Displacement Reactions for Functional Group Interconversion

The primary transformation pathway for 4-tert-butyl-2-(chloromethyl)pyrimidine involves the SN2 reaction at the chloromethyl carbon. This reaction is highly efficient for the interconversion of functional groups, allowing for the synthesis of a variety of derivatives. The general reactivity allows for substitution by nitrogen, oxygen, and sulfur nucleophiles. While specific data for the title compound is often embedded within patents for larger molecule synthesis, the reactivity can be illustrated by analogous reactions with related 2-(chloromethyl)pyrimidine (B1313406) and 2-chloropyrimidine (B141910) systems.

Common nucleophilic displacement reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) or phenoxides can displace the chloride to form ethers.

Thiolation: Thiolates are effective nucleophiles for creating 2-(thiomethyl)pyrimidine derivatives.

The following table, based on established reactivity patterns for similar pyrimidine derivatives, illustrates the scope of these transformations.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

| Aniline | K2CO3, DMF, Heat | 2-((Arylamino)methyl)pyrimidine | |

| Thiophenol | NaH, THF, RT | 2-((Arylthio)methyl)pyrimidine | |

| Methanol | NaOMe, MeOH, Reflux | 2-(Methoxymethyl)pyrimidine | |

| Sodium Azide | NaN3, Acetone/H2O | 2-(Azidomethyl)pyrimidine |

Note: The structures in the table are generalized representations of the product class formed from the reaction of this compound with the specified nucleophile.

Intramolecular Cyclization and Rearrangement Pathways

The reactive chloromethyl group, after conversion to a suitable nucleophilic or electrophilic center, can participate in intramolecular reactions to form fused heterocyclic systems. A common strategy involves the initial displacement of the chloride with a bifunctional nucleophile.

For instance, reaction with a diamine or an amino alcohol would yield an intermediate poised for cyclization. A prominent example in related systems is the synthesis of pyrimido[1,2-a]pyrimidines. This would proceed via initial formation of a 2-(aminoalkyl-amino)methylpyrimidine, followed by an intramolecular nucleophilic attack of the terminal amine onto an electrophilic carbon of the pyrimidine ring (often C4 or C6), leading to ring closure. While not explicitly documented for this compound itself, this pathway is a well-established route for analogous 2-aminopyrimidine (B69317) derivatives. fu-berlin.dewikipedia.org The first step would be the substitution of the chloride, for example by ethylenediamine, to form N-(2-aminoethyl)-1-(4-(tert-butyl)pyrimidin-2-yl)methanamine. Subsequent intramolecular cyclization would then lead to the formation of a fused bicyclic system.

Pyrimidine Core Reactivity and Derivatization

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr).

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is strongly deactivated towards electrophiles, similar to pyridine (B92270) or nitrobenzene. acs.org Friedel-Crafts alkylations and acylations are generally unsuccessful as they lead to reaction at the ring nitrogen atoms. acs.org Halogenation and nitration require harsh conditions and typically proceed in low yields, favoring the C5 position, which is the most electron-rich carbon on the ring. The presence of the electron-donating tert-butyl group at C4 may slightly increase the ring's electron density but is generally insufficient to promote facile electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions. In dihalopyrimidines, the chlorine at the 4-position is typically more reactive than the one at the 2-position. ic.ac.uk This is because the anionic Meisenheimer-like intermediate formed upon nucleophilic attack at C4 (or C6) is more effectively stabilized by resonance involving both ring nitrogens. ic.ac.ukatlantis-press.com Therefore, if a leaving group were present at the C4 position of the title compound, it would be susceptible to displacement by strong nucleophiles. However, with a stable tert-butyl group at C4, SNAr reactions on the ring of this compound are not a primary pathway unless the pyrimidine ring itself is further activated or a different leaving group is present.

Ring-Opening and Rearrangement Reactions (e.g., Boekelheide Rearrangement in Analogous Systems)

While ring-opening of the stable pyrimidine core is uncommon under typical conditions, specific rearrangements can be induced in activated derivatives. A relevant analogous transformation is the Boekelheide rearrangement, which occurs in heterocyclic N-oxides. wikipedia.orgnih.gov This reaction involves the treatment of an N-oxide bearing an adjacent alkyl group (like a methyl group) with an acid anhydride (B1165640), such as acetic anhydride. wikipedia.org

For a hypothetical 4-tert-butyl-2-methylpyrimidine N-oxide, the reaction would proceed via O-acylation of the N-oxide, followed by deprotonation of the 2-methyl group to form an anhydrobase intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield a 2-(acetoxymethyl)pyrimidine derivative, which can be hydrolyzed to the corresponding alcohol. wikipedia.org Recent studies on pyrimidine N-oxides suggest that this rearrangement can also proceed, at least in part, through radical intermediates, especially when side products are observed. fu-berlin.denih.govresearchgate.net

Steric and Electronic Influences of the Tert-butyl Group on Reaction Outcomes and Selectivity

The tert-butyl group at the C4 position exerts a profound influence on the reactivity of the entire molecule through a combination of steric and electronic effects.

Steric Hindrance: The most significant impact of the tert-butyl group is its immense steric bulk. This bulkiness effectively shields the C4 and C5 positions of the pyrimidine ring from the approach of reagents. In any potential reaction involving the pyrimidine core, such as a hypothetical nucleophilic attack at C5 or electrophilic attack, the tert-butyl group would create substantial steric hindrance, likely preventing or significantly slowing down the reaction at adjacent sites. rsc.org This steric effect is a key determinant of regioselectivity, directing reactions away from its vicinity.

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound towards oxidative and reductive conditions is a subject of scientific interest, though specific literature detailing these transformations for this particular molecule is limited. However, by examining the reactivity of related pyrimidine derivatives and functional groups, plausible transformation pathways can be inferred. The primary sites for redox reactions on this molecule are the pyrimidine ring and the chloromethyl substituent.

Reductive Transformations

Reductive processes involving this compound can be expected to target either the chloromethyl group or the pyrimidine ring itself. The specific outcome of a reduction reaction will largely depend on the reagents and conditions employed.

Dehalogenation of the Chloromethyl Group:

A common reductive transformation for haloalkyl-substituted heterocycles is the hydrogenolysis of the carbon-halogen bond. In the case of this compound, this would involve the conversion of the chloromethyl group to a methyl group, yielding 4-tert-butyl-2-methylpyrimidine. This type of reaction is typically achieved through catalytic hydrogenation.

For instance, the selective reduction of chlorine-containing pyrimidines has been documented using a hydrogenation catalyst in the presence of a hydrogen chloride acceptor. google.com While this patent primarily discusses the removal of chlorine atoms directly attached to the pyrimidine ring, the principle can be extended to the chloromethyl substituent. The use of catalysts such as palladium on carbon (Pd/C) in the presence of a base like triethylamine (B128534) or an inorganic carbonate is a standard method for such dehalogenations.

Another potential method for the reduction of the chloromethyl group involves the use of reducing metals, such as zinc in an acidic or alkaline medium. The reduction of 2-amino-4-chloropyrimidine (B19991) with zinc dust has been reported, suggesting that metallic zinc could also be effective in the dehalogenation of the chloromethyl group on the target molecule. oregonstate.edu

Hydrogenation of the Pyrimidine Ring:

Under more forcing conditions, the pyrimidine ring itself can undergo hydrogenation. The catalytic hydrogenation of pyrimidine nucleosides has been shown to reduce the C5-C6 double bond of the pyrimidine ring. acs.org Similarly, various rhodium and palladium catalysts have been effectively used for the hydrogenation of pyridine and quinoline (B57606) derivatives, often leading to the corresponding saturated heterocyclic systems. rsc.orgresearchgate.net

Therefore, it is conceivable that under appropriate catalytic conditions (e.g., high-pressure hydrogen gas, potent catalysts like rhodium on alumina), this compound could be reduced to the corresponding tetrahydropyrimidine (B8763341) derivative. The specific stereochemical outcome of such a reaction would be of interest, though not documented for this specific substrate.

Interactive Data Table: Potential Reductive Transformations

| Reactant | Reagent/Catalyst | Conditions | Major Product | Inferred from Reactivity of |

| This compound | H₂, Pd/C, Base (e.g., Et₃N) | Ambient pressure and temperature | 4-Tert-butyl-2-methylpyrimidine | Chloropyrimidines google.com |

| This compound | Zinc dust, Acid or Base | Varies | 4-Tert-butyl-2-methylpyrimidine | 2-Amino-4-chloropyrimidine oregonstate.edu |

| This compound | H₂, Rh/Al₂O₃ | High pressure and/or temperature | 4-Tert-butyl-2-(chloromethyl)tetrahydropyrimidine | Pyridine and Quinoline Derivatives rsc.orgresearchgate.net |

Oxidative Transformations

The oxidation of this compound presents several possibilities, primarily involving the chloromethyl group or potentially the pyrimidine ring, although the latter is generally more resistant to oxidation due to its aromatic character.

Oxidation of the Chloromethyl Group:

The chloromethyl group is a potential site for oxidation to yield an aldehyde or a carboxylic acid. Strong oxidizing agents could potentially convert the -CH₂Cl group to a formyl group (-CHO) or a carboxyl group (-COOH). However, the reactivity of the chloromethyl group in this specific heterocyclic context has not been extensively studied. The choice of oxidant would be critical to avoid unwanted side reactions with the pyrimidine ring.

Oxidation of the Pyrimidine Ring:

While the pyrimidine ring is relatively electron-deficient and thus less susceptible to electrophilic attack and oxidation, certain powerful oxidizing agents can react with the ring system. For example, studies on pyrimidine nucleosides have shown that osmium tetroxide can oxidize the C5-C6 double bond to form a diol. nih.govnih.gov It is plausible that under harsh oxidative conditions, the pyrimidine ring of this compound could undergo hydroxylation or ring-opening, although such reactions are not commonly employed for synthetic purposes due to a lack of selectivity.

The tert-butyl group, being a tertiary alkyl group, is generally stable towards oxidation under mild conditions. However, very strong oxidizing agents could lead to its degradation.

Due to the limited direct research on the oxidative transformations of this compound, the potential products and reaction conditions remain largely speculative and would require experimental validation.

Structural Diversification and Derivative Synthesis from 4 Tert Butyl 2 Chloromethyl Pyrimidine

Access to Pyrimidine (B1678525) N-Oxides and Related Oxidized Forms

The introduction of an N-oxide functionality onto the pyrimidine ring can significantly alter its electronic properties, influencing its reactivity and potential biological activity. The synthesis of pyrimidine N-oxides can be achieved through the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine (B1172632) hydrochloride. This method has been successfully applied to generate a diverse library of pyrimidine N-oxides under mild conditions and in good yields. thieme-connect.de

While the direct oxidation of 4-tert-butyl-2-(chloromethyl)pyrimidine to its corresponding N-oxide is a potential route, a more controlled and widely applicable method involves a multi-step synthesis. For instance, the synthesis of the closely related 4-tert-Butyl-2-(chloromethyl)-5-methoxy-6-methylpyrimidine 1-Oxide has been reported, highlighting the feasibility of accessing such oxidized forms. thieme-connect.de The general strategy involves the preparation of a suitable β-alkoxy-β-ketoenamide precursor which is then cyclized with hydroxylamine.

The reaction conditions for the formation of pyrimidine N-oxides are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and yield. The stability of the resulting N-oxides allows for their isolation and further functionalization.

| Precursor | Reagents | Product | Yield (%) | Reference |

| β-alkoxy-β-ketoenamide | NH₂OH·HCl, MeOH | Pyrimidine N-oxide | Good | thieme-connect.de |

| 4-tert-Butyl-2-(chloromethyl)-5-methoxy-6-methylpyrimidine | m-CPBA | 4-tert-Butyl-2-(chloromethyl)-5-methoxy-6-methylpyrimidine 1-Oxide | - | (Plausible synthetic route) |

Synthesis of 4-Acetoxymethyl and 4-Hydroxymethyl Pyrimidine Derivatives

The hydroxymethyl and acetoxymethyl groups are important functional motifs that can participate in further synthetic transformations or modulate the pharmacological properties of a molecule. A powerful method for introducing these groups at the 4-position of a pyrimidine ring is through the Boekelheide rearrangement of the corresponding pyrimidine N-oxide. thieme-connect.defu-berlin.de

This rearrangement is typically promoted by acetic anhydride (B1165640) and involves the conversion of a 4-methyl-substituted pyrimidine N-oxide into a 4-acetoxymethylpyrimidine. fu-berlin.de Subsequent hydrolysis of the acetate (B1210297) ester furnishes the corresponding 4-hydroxymethylpyrimidine derivative. Interestingly, the use of trifluoroacetic anhydride can lead directly to the 4-hydroxymethyl derivative, even at room temperature. thieme-connect.de

This two-step sequence, starting from a pyrimidine N-oxide, provides a reliable route to these valuable derivatives. The reaction conditions for the Boekelheide rearrangement often require elevated temperatures when using acetic anhydride, while the trifluoroacetic anhydride-mediated reaction is significantly milder. thieme-connect.defu-berlin.de

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Pyrimidine N-oxide | Acetic Anhydride | 4-Acetoxymethylpyrimidine | - | thieme-connect.defu-berlin.de |

| 4-Acetoxymethylpyrimidine | H₂O/H⁺ or OH⁻ | - | 4-Hydroxymethylpyrimidine | thieme-connect.de |

| Pyrimidine N-oxide | Trifluoroacetic Anhydride | - | 4-Hydroxymethylpyrimidine | thieme-connect.de |

Elaboration of the Chloromethyl Group into Diverse Side Chains

The chloromethyl group at the 2-position of the this compound scaffold is a key site for structural diversification due to its susceptibility to nucleophilic substitution reactions. researchgate.netrsc.org This allows for the introduction of a wide variety of side chains, thereby modulating the physicochemical properties of the molecule.

Nucleophilic Substitution with Amines, Thiols, and Alkoxides:

The chlorine atom of the chloromethyl group can be readily displaced by a range of nucleophiles. Reactions with primary and secondary amines lead to the formation of the corresponding aminomethylpyrimidines. Similarly, treatment with thiols or their corresponding thiolates results in the synthesis of thiomethylpyrimidine derivatives. Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be employed to introduce alkoxy-methyl side chains. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.govpreprints.orgarkat-usa.org

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Aminomethylpyrimidines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Thiols/Thiolates | Thiomethylpyrimidines | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Alkoxides | Alkoxymethylpyrimidines | Solvent (corresponding alcohol or polar aprotic) |

The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. The steric hindrance provided by the tert-butyl group at the 4-position can influence the reactivity of the chloromethyl group.

Incorporation of this compound Scaffolds into Macrocyclic and Supramolecular Structures

The structural features of this compound make it an attractive building block for the construction of more complex molecular architectures such as macrocycles and supramolecular assemblies. The reactive chloromethyl group can serve as a handle for linking the pyrimidine core to other molecular fragments to form macrocyclic structures.

Macrocyclization can be achieved by reacting a difunctionalized pyrimidine derivative, or by reacting the monofunctionalized this compound with a suitable linking partner that contains two nucleophilic sites. For example, reaction with a diamine or a dithiol could lead to the formation of a macrocycle incorporating the pyrimidine ring.

The tert-butyl group plays a significant role in directing the self-assembly of molecules in the solid state and on surfaces, influencing the formation of ordered supramolecular structures. nih.govruc.edu.cnresearchgate.net The bulky nature of the tert-butyl group can control intermolecular interactions, such as π-π stacking and hydrogen bonding, leading to the formation of specific and predictable patterns. This ability to modulate self-assembly is a key aspect of crystal engineering and the design of functional materials. nih.govruc.edu.cnresearchgate.net

| Architectural Goal | Synthetic Strategy | Key Interactions |

| Macrocycle Synthesis | Reaction with difunctional linkers (e.g., diamines, dithiols) | Covalent bond formation |

| Supramolecular Assembly | Self-assembly in solution or on surfaces | π-π stacking, hydrogen bonding, van der Waals forces |

Synthesis of Pyrimidine Analogues with Varied Substituent Patterns

The this compound scaffold can be further modified to generate a library of analogues with different substituents at various positions on the pyrimidine ring. This allows for a systematic investigation of structure-activity relationships.

Modification at the 2-Position:

The chloromethyl group can be transformed into a variety of other functional groups. For instance, oxidation could yield the corresponding aldehyde or carboxylic acid. Reduction could lead to the 2-methylpyrimidine (B1581581) derivative.

Modification at the 4- and 6-Positions:

While the starting material has a tert-butyl group at the 4-position, synthetic strategies exist to introduce different substituents at this position during the initial pyrimidine ring synthesis. For example, using different amidines in the condensation reaction can lead to varied substitution patterns. researchgate.net Furthermore, if a chloro substituent is present at the 4- or 6-position, it can be displaced by various nucleophiles, offering another avenue for diversification. mdpi.com

Modification at the 5-Position:

The 5-position of the pyrimidine ring can also be functionalized. For instance, electrophilic substitution reactions, such as halogenation or nitration, can introduce substituents at this position, although the directing effects of the existing groups must be considered.

The synthesis of a diverse range of pyrimidine analogues is crucial for optimizing properties such as biological activity, solubility, and metabolic stability.

| Position of Variation | Synthetic Approach | Example of New Substituent |

| 2-Position | Oxidation of chloromethyl group | Aldehyde, Carboxylic acid |

| 4-Position | Use of different amidines in synthesis | Phenyl, Alkyl |

| 5-Position | Electrophilic substitution | Bromo, Nitro |

| 6-Position | Nucleophilic substitution of a chloro group | Amino, Alkoxy |

Applications of 4 Tert Butyl 2 Chloromethyl Pyrimidine As a Key Synthetic Intermediate

Strategic Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of the chloromethyl group in 4-Tert-butyl-2-(chloromethyl)pyrimidine makes it an excellent electrophile for substitution reactions, providing a straightforward entry into more complex heterocyclic systems. This reactivity is the foundation of its utility as a strategic building block. Organic chemists can readily introduce the pyrimidine (B1678525) moiety into a larger molecular framework through nucleophilic substitution of the chlorine atom.

This approach is particularly valuable in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with other ring structures. The tert-butyl group, with its significant steric bulk, can influence the regioselectivity of these cyclization reactions, directing the formation of specific isomers. This level of control is crucial in the synthesis of intricate molecular architectures with defined three-dimensional shapes.

Detailed research has demonstrated that the reaction of this compound with various dinucleophiles can lead to the formation of a diverse array of bicyclic and polycyclic heterocyclic compounds. These structures are often scaffolds for developing new therapeutic agents and functional materials.

Precursor for Advanced Agrochemical Research

In the field of agrochemical research, the discovery of novel active ingredients with improved efficacy and environmental profiles is a constant pursuit. Pyrimidine derivatives have a long-standing history in this area, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. This compound serves as a key precursor in the synthesis of new potential agrochemicals.

The synthetic accessibility of this intermediate allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). Researchers can introduce a wide variety of functional groups by displacing the chloride, leading to the generation of extensive libraries of novel pyrimidine-containing compounds. These libraries can then be screened for biological activity against various agricultural pests and diseases. The introduction of the tert-butyl group can enhance the lipophilicity of the resulting molecules, which may improve their uptake and translocation in plants or their penetration of insect cuticles.

Utility in the Preparation of Specialty Organic Materials

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of specialty organic materials. These materials can have applications in fields such as organic electronics, nonlinear optics, and sensor technology. This compound provides a convenient starting point for the synthesis of such materials.

The reactive chloromethyl handle allows for the incorporation of the pyrimidine unit into larger conjugated systems or polymeric structures. For example, it can be used to synthesize molecules with specific photophysical properties, such as fluorescence or phosphorescence, which are essential for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The tert-butyl group can enhance the solubility of these often-large molecules in organic solvents, facilitating their processing and characterization. Furthermore, the steric hindrance provided by the tert-butyl group can prevent intermolecular aggregation, which is often a cause of luminescence quenching in the solid state.

Design and Synthesis of Molecular Libraries for Chemical Exploration

The principles of combinatorial chemistry and high-throughput screening have revolutionized the process of drug discovery and materials development. The creation of large, diverse molecular libraries is central to this paradigm. This compound is an ideal scaffold for the construction of such libraries due to its facile and predictable reactivity.

By reacting this intermediate with a diverse set of nucleophiles, researchers can rapidly generate a large collection of related but structurally distinct molecules. This approach is particularly powerful in the context of DNA-encoded libraries (DELs), where each molecule is tagged with a unique DNA barcode. The compatibility of the reactions involving this compound with aqueous environments and a wide range of functional groups makes it a suitable building block for this technology. The resulting libraries can then be screened against a multitude of biological targets or assessed for desired material properties, significantly accelerating the pace of innovation.

Below is an interactive data table summarizing the key applications and the role of the distinct functional groups of this compound.

| Application Area | Key Reaction | Role of Chloromethyl Group | Role of Tert-butyl Group | Resulting Products |

| Complex Heterocyclic Synthesis | Nucleophilic Substitution, Cyclization | Reactive electrophilic center for C-C and C-N bond formation. | Directs regioselectivity, influences conformation. | Fused heterocyclic systems, polycyclic aromatic compounds. |

| Advanced Agrochemical Research | Nucleophilic Substitution | Point of diversification for SAR studies. | Enhances lipophilicity, potentially improving bioavailability. | Novel herbicide, fungicide, and insecticide candidates. |

| Specialty Organic Materials | Polymerization, Cross-coupling reactions | Anchor point for attachment to polymers or conjugated systems. | Improves solubility, prevents aggregation-caused quenching. | Fluorescent polymers, organic conductors, sensor components. |

| Molecular Libraries | Combinatorial Synthesis | Allows for rapid diversification with various nucleophiles. | Provides a consistent, sterically defined core structure. | Diverse collections of small molecules for high-throughput screening. |

Future Research Directions and Emerging Trends in 4 Tert Butyl 2 Chloromethyl Pyrimidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. tandfonline.com Future research on 4-tert-butyl-2-(chloromethyl)pyrimidine will undoubtedly focus on creating more sustainable and environmentally friendly synthetic methods.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Emerging trends aim to address these shortcomings through several innovative strategies:

Catalytic Approaches: The use of catalysts, particularly heterogeneous catalysts, can significantly improve the efficiency and environmental footprint of chemical reactions. tandfonline.commdpi.com Research is anticipated to explore the use of novel catalysts for the synthesis of the pyrimidine (B1678525) core of this compound. This could involve metal-catalyzed cross-coupling reactions or organocatalysis to construct the pyrimidine ring with high atom economy. nih.govresearchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes. chemicalbook.com

Alternative Solvents and Reaction Media: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is a key aspect of sustainable chemistry. mdpi.com Future synthetic routes for this compound and its derivatives will likely explore these alternative media to reduce the reliance on volatile and often toxic organic solvents.

| Green Chemistry Approach | Potential Benefit for Synthesizing this compound |

| Heterogeneous Catalysis | Improved catalyst recyclability, simplified product purification. |

| Flow Chemistry | Enhanced safety, better control over reaction parameters, scalability. nih.gov |

| Aqueous Synthesis | Reduced environmental impact, lower cost, inherent safety. mdpi.com |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and often milder conditions. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. Future research will aim to uncover and exploit novel reactivity patterns to access a wider range of complex molecules.

The chloromethyl group at the 2-position is a key handle for derivatization, readily undergoing nucleophilic substitution reactions. However, more advanced transformations are on the horizon:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, and Hiyama couplings, are powerful tools for C-C bond formation. nih.govresearchgate.net Future work will likely expand the scope of these reactions using this compound as a substrate to introduce a diverse array of substituents at the 2-position. Cobalt-catalyzed cross-coupling reactions also present a promising alternative. nih.gov

C-H Activation: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis. Research into the selective C-H activation of the tert-butyl group or the pyrimidine ring itself could open up new avenues for modifying the core structure of the molecule, leading to unprecedented derivatives.

Photocatalysis and Electrochemistry: These emerging techniques offer unique ways to generate reactive intermediates under mild conditions. researchgate.net The application of photocatalysis or electrochemistry to this compound could enable novel transformations that are not accessible through traditional thermal methods.

Rational Design of Pyrimidine-Based Functional Entities with Tailored Properties

The inherent electronic properties of the pyrimidine ring make it an attractive scaffold for the design of functional materials. researchgate.net The strategic placement of the tert-butyl and chloromethyl groups on the pyrimidine core of this compound provides a platform for creating materials with precisely controlled characteristics.

Organic Electronics: Pyrimidine derivatives are being actively investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-deficient nature. researchgate.netspiedigitallibrary.orgnih.govrsc.orgspiedigitallibrary.org By modifying the substituents on the this compound scaffold, it may be possible to tune the electronic and photophysical properties to create novel materials for high-performance OLEDs. spiedigitallibrary.orgnih.govrsc.org

Liquid Crystals: The incorporation of pyrimidine rings into molecular structures can lead to the formation of liquid crystalline phases. tandfonline.comtandfonline.comresearchgate.netgoogle.comacs.org The rigid pyrimidine core of this compound, combined with the potential for introducing long alkyl chains via the chloromethyl group, makes it a promising candidate for the design of new liquid crystalline materials with specific phase behaviors and electro-optical properties. tandfonline.comgoogle.com

Fluorescent Probes: The pyrimidine scaffold can be incorporated into fluorescent dyes for various bioimaging applications. mdpi.comfrontiersin.orgnih.govrsc.org The reactivity of the chloromethyl group in this compound allows for the attachment of fluorophores or targeting moieties, paving the way for the development of novel fluorescent probes for biological systems. frontiersin.orgnih.gov

| Functional Material | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for electron-transporting or emissive materials. researchgate.netspiedigitallibrary.org |

| Liquid Crystals | To create calamitic or discotic liquid crystals with specific mesophases. tandfonline.comtandfonline.comresearchgate.net |

| Fluorescent Probes | As a scaffold for the synthesis of targeted probes for bioimaging. mdpi.comfrontiersin.org |

Integration of Advanced Spectroscopic and Analytical Techniques for In-Depth Characterization

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic and analytical techniques will be instrumental in this endeavor.

While standard techniques like NMR and mass spectrometry are routine, more sophisticated methods will provide deeper insights:

Two-Dimensional NMR Spectroscopy (2D NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives of this compound. mdpi.comnih.govipb.ptlibretexts.orgwikipedia.org This is critical for confirming the regioselectivity of reactions and elucidating the precise structure of new compounds.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized molecules. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of this compound and its derivatives, aiding in their structural identification.

Computational Studies: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for predicting the reactivity, spectroscopic properties, and electronic structure of molecules. researchgate.netrsc.org Computational studies on this compound can guide experimental work by predicting reaction outcomes and identifying promising candidates for specific applications.

Multidisciplinary Approaches to Leverage Pyrimidine Chemistry

The full potential of this compound chemistry will be realized through collaborations that bridge traditional scientific disciplines. The versatile nature of this compound makes it relevant to fields ranging from medicine to materials science.

Medicinal Chemistry and Chemical Biology: Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. gsconlinepress.comorientjchem.orgnih.govjuniperpublishers.comorientjchem.org The this compound scaffold could be explored for the development of new therapeutic agents. gsconlinepress.comorientjchem.orgnih.govjuniperpublishers.comorientjchem.org Furthermore, its ability to be incorporated into probes makes it a valuable tool for chemical biologists studying complex biological processes. mdpi.comfrontiersin.orgnih.govrsc.orgnih.gov

Agrochemical Science: Many commercial herbicides and insecticides are based on the pyrimidine scaffold. Future research could investigate the potential of derivatives of this compound as new agrochemicals with improved efficacy and environmental profiles.

Materials Science and Engineering: The development of novel functional materials based on this compound will require close collaboration between synthetic chemists and materials scientists. This synergy will be essential for designing, synthesizing, and characterizing materials with desired properties for applications in electronics, photonics, and beyond.

Q & A

Q. What are the standard synthetic routes for 4-Tert-butyl-2-(chloromethyl)pyrimidine, and how can purity be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl groups are introduced via Boc protection, while chloromethyl groups may be added using reagents like thionyl chloride or phosphorus oxychloride . A common approach involves reacting pyrimidine precursors with tert-butyl carbamates under controlled conditions. To optimize purity:

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the tert-butyl (δ ~1.3 ppm) and chloromethyl (δ ~4.5 ppm) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClN with MW 199.68) .

- HPLC : Assess purity (>95% recommended for research-grade material) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

Q. How should this compound be stored to ensure stability?

Answer:

- Short-term : Store at -4°C in airtight, light-resistant containers to prevent photodegradation .

- Long-term : Use -20°C with desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group .

- Handling : Work under inert atmosphere (N or Ar) to minimize moisture exposure .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Answer: The chloromethyl group is highly electrophilic, facilitating nucleophilic attacks (e.g., by amines, thiols). Key considerations:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Leaving Group : Chloride is a moderate leaving group; reactions may require catalysts (e.g., KI) or elevated temperatures (60–80°C) .

- Steric Hindrance : The tert-butyl group may slow reactions at adjacent positions; computational modeling (DFT) can predict regioselectivity .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methyl) on biological activity .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Replace the tert-butyl group with other alkyl/aryl groups (e.g., isopropyl, cyclohexyl) to assess steric effects .

- Functional Group Variations : Substitute chloromethyl with bromomethyl or fluoromethyl to study leaving group efficiency .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify binding motifs in target proteins .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Answer:

- Reproducibility Checks : Validate protocols using identical reagents and conditions (e.g., solvent purity, reaction time) .

- Analytical Cross-Verification : Compare NMR, HPLC, and HRMS data across studies to identify discrepancies .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis products from moisture exposure) .

Methodological Recommendations

- Safety : Always use PPE (gloves, goggles) and work in fume hoods due to potential toxicity of chlorinated intermediates .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for disposal .

- Data Validation : Cross-reference findings with peer-reviewed databases (e.g., PubChem) and avoid unverified commercial sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.